molecular formula C18H25N3O2 B14631300 5-Butoxy-N,N-diethyl-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 55228-49-4

5-Butoxy-N,N-diethyl-1-phenyl-1H-pyrazole-3-carboxamide

Katalognummer: B14631300
CAS-Nummer: 55228-49-4
Molekulargewicht: 315.4 g/mol
InChI-Schlüssel: RACHEZCRHJNTDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Butoxy-N,N-diethyl-1-phenyl-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butoxy-N,N-diethyl-1-phenyl-1H-pyrazole-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. . The reaction conditions often require the use of solvents like ethanol or toluene and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-Butoxy-N,N-diethyl-1-phenyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

5-Butoxy-N,N-diethyl-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 5-Butoxy-N,N-diethyl-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Butoxy-N,N-diethyl-1-phenyl-1H-pyrazole-3-carboxamide stands out due to its unique butoxy and diethyl substitutions, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and reactivity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

55228-49-4

Molekularformel

C18H25N3O2

Molekulargewicht

315.4 g/mol

IUPAC-Name

5-butoxy-N,N-diethyl-1-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C18H25N3O2/c1-4-7-13-23-17-14-16(18(22)20(5-2)6-3)19-21(17)15-11-9-8-10-12-15/h8-12,14H,4-7,13H2,1-3H3

InChI-Schlüssel

RACHEZCRHJNTDX-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)N(CC)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.